molecular formula C13H18N2O2 B13013058 Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B13013058
M. Wt: 234.29 g/mol
InChI Key: VTLDGCVQKVXSDD-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable reducing agent, such as sodium cyanoborohydride.

    Carboxylation: The carboxylate group can be introduced through an esterification reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, formaldehyde, sodium cyanoborohydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural properties and biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: It is used in the development of new materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
  • N-benzyl-3-aminopyrrolidine
  • N-benzyl-2-methylpyrrolidine

Uniqueness

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct structural and electronic properties compared to similar compounds with five-membered pyrrolidine rings. This uniqueness may result in different biological activities and chemical reactivity.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10-12(7-14)8-15(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3

InChI Key

VTLDGCVQKVXSDD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

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